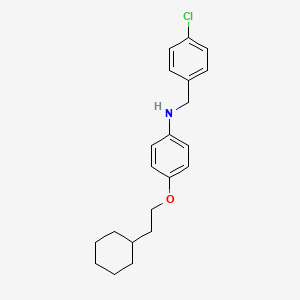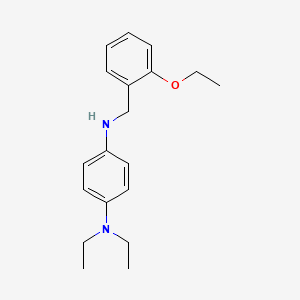![molecular formula C11H17NS B1385737 3-[(Tert-butylsulfanyl)methyl]aniline CAS No. 28288-27-9](/img/structure/B1385737.png)
3-[(Tert-butylsulfanyl)methyl]aniline
Vue d'ensemble
Description
3-[(Tert-butylsulfanyl)methyl]aniline, also known as TBSA, is an organic compound with a unique chemical structure consisting of a tert-butyl group and a sulfanylmethyl group bonded to an aniline group. It is a colorless liquid with a pungent odor and a boiling point of 140-142°C. TBSA is a valuable compound for scientific research, as it has a wide range of applications in synthetic organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
3-[(Tert-butylsulfanyl)methyl]aniline is an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This compound binds to the active site of ALDH, preventing the enzyme from catalyzing the oxidation reaction. This inhibition of ALDH has been used in the study of aldehyde metabolism and has been found to be useful in understanding the mechanism of action of certain drugs.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of ALDH, as mentioned above. In addition, this compound has been found to have an effect on the metabolism of certain drugs, such as antineoplastic drugs, and can modulate the activity of enzymes involved in drug metabolism. In addition, this compound has been found to have an effect on the expression of certain genes in cells, and has been found to be a potential modulator of cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(Tert-butylsulfanyl)methyl]aniline is a useful compound for laboratory experiments due to its low cost, availability, and ease of use. It is a relatively stable compound and can be stored for long periods of time without degradation. However, this compound is also toxic and can be harmful if ingested or inhaled, so it is important to take safety precautions when working with it. In addition, this compound can react with other compounds, so it is important to take care when using it in laboratory experiments.
Orientations Futures
In the future, 3-[(Tert-butylsulfanyl)methyl]aniline may be used to study the structure and function of proteins and enzymes. It may also be used to study the regulation of gene expression and cell signaling pathways. In addition, this compound may be used in the development of new drugs, as it has been found to be a potential modulator of drug metabolism. Finally, this compound may be used in the synthesis of new organic compounds, as it has been found to be a useful reagent in synthetic organic chemistry.
Applications De Recherche Scientifique
3-[(Tert-butylsulfanyl)methyl]aniline has many applications in scientific research. It has been used in the synthesis of various organic compounds, such as pharmaceuticals and dyes. It can also be used as a reagent in biochemistry and pharmacology, as it is able to modify and interact with proteins and enzymes. In addition, this compound has been used in the study of the structure and function of biological macromolecules, such as DNA and RNA.
Propriétés
IUPAC Name |
3-(tert-butylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALMRUHIVCQBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385657.png)
![N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline](/img/structure/B1385658.png)
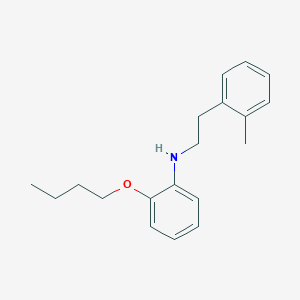
![N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1385661.png)
![N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385663.png)
![2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385664.png)
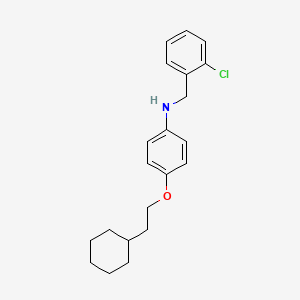
![Benzenamine, 4-[(3-fluorophenyl)methyl]-](/img/structure/B1385666.png)
![2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1385667.png)
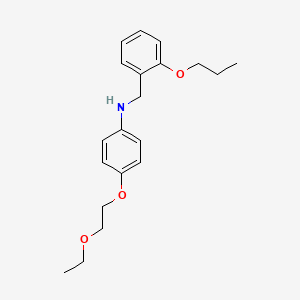
![N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385670.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385671.png)
